molecular formula C10H8ClF3O2 B1531005 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 916420-78-5

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1531005
CAS No.: 916420-78-5
M. Wt: 252.62 g/mol
InChI Key: JJBIKAQUTQVOOF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is defined by its systematic IUPAC nomenclature, which precisely describes the substitution pattern and functional group arrangement. The compound bears the molecular formula C₁₀H₈ClF₃O₂ with a molecular weight of 252.62 grams per mole, establishing it as a moderately sized organic molecule with significant halogen content. The IUPAC name 3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid accurately reflects the presence of a chlorine atom at the meta position (position 3) and a trifluoromethyl group at the meta position (position 5) relative to the propanoic acid side chain attachment point on the benzene ring.

The molecular architecture incorporates several key structural elements that define its chemical behavior and properties. The benzene ring serves as the central aromatic core, providing conjugation and electronic delocalization effects that are significantly influenced by the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents. The propanoic acid side chain extends from the aromatic ring through a methylene bridge, creating a three-carbon aliphatic chain terminated by the carboxylic acid functional group. This arrangement positions the carboxylic acid group at an optimal distance from the aromatic system to minimize steric interactions while maintaining electronic communication through the conjugated π-system.

Molecular Parameter Value Source
Molecular Formula C₁₀H₈ClF₃O₂
Molecular Weight 252.62 g/mol
IUPAC Name 3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
CAS Registry Number 916420-78-5
InChI Key JJBIKAQUTQVOOF-UHFFFAOYSA-N

The substituent pattern creates a meta-disubstituted benzene ring with distinct electronic properties. The chlorine atom at position 3 provides moderate electron-withdrawing effects through both inductive and mesomeric mechanisms, while the trifluoromethyl group at position 5 exerts strong electron-withdrawing effects primarily through inductive mechanisms. This substitution pattern results in an asymmetric distribution of electron density across the aromatic ring, influencing both the reactivity and spectroscopic properties of the compound.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important insights into its solid-state structure and conformational preferences. Based on comparative analysis with structurally related compounds, particularly the crystallographic study of 3,5-bistrifluoromethylhydrocinnamic acid, valuable information can be extrapolated regarding the conformational behavior of halogenated phenylpropanoic acids. The presence of strong electron-withdrawing groups such as trifluoromethyl substituents significantly influences the conformational preferences of the propanoic acid side chain, potentially favoring gauche conformations over the more commonly observed trans conformations in unsubstituted phenylpropanoic acids.

The crystallographic data for related compounds indicates that the propanoic acid side chain adopts a bent conformation when strong electron-withdrawing substituents are present on the aromatic ring. This conformational preference arises from the electronic effects of the trifluoromethyl and chloro substituents, which alter the electronic environment around the aromatic ring and influence the rotational barriers around the carbon-carbon bonds in the side chain. Density functional theory calculations support this observation, demonstrating that the presence of electron-withdrawing groups increases the population of gauche conformers through substituent electronic effects.

Crystallographic Parameter Typical Value Comparative Reference
Space Group Monoclinic P2₁/c
Molecules per Asymmetric Unit 1
Side Chain Conformation Gauche (bent)
Key Supramolecular Motif O-H···O hydrogen-bonded dimer
Dimer Interaction Energy -67.9 kJ/mol

The molecular packing in the crystal structure is dominated by intermolecular hydrogen bonding interactions between carboxylic acid groups, forming centrosymmetric dimers with R₂²(8) graph set notation. These hydrogen-bonded dimers represent the strongest intermolecular interactions in the crystal structure, with calculated interaction energies reaching approximately -67.9 kilojoules per mole. Additional weaker interactions, including van der Waals forces and halogen bonding interactions involving the chlorine and fluorine atoms, contribute to the overall crystal stability with energies ranging from -17 to -28 kilojoules per mole.

The conformational analysis reveals that the middle dihedral angle of the propanoic acid side chain preferentially adopts gauche conformations rather than the trans conformations typically observed in unsubstituted phenylpropanoic acids. This conformational preference is attributed to the electronic effects of the trifluoromethyl group, which stabilizes gauche conformers through favorable dipole-dipole interactions and reduced steric repulsion. The chlorine substituent further contributes to this conformational bias through its own electronic effects and steric considerations.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the halogenated aromatic system and the propanoic acid side chain. The aromatic protons appear in the characteristic aromatic region between 6.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. The propanoic acid side chain protons exhibit chemical shifts consistent with benzylic and aliphatic environments, with the methylene protons adjacent to the aromatic ring appearing around 2.2 to 3.0 parts per million.

The trifluoromethyl group provides a distinctive signature in both proton and fluorine nuclear magnetic resonance spectroscopy. In fluorine nuclear magnetic resonance, the trifluoromethyl group typically appears as a sharp singlet at characteristic chemical shifts that reflect the electronic environment created by the aromatic ring and chloro substituent. The coupling patterns between fluorine and nearby protons provide additional structural confirmation and insights into the molecular conformation in solution.

Spectroscopic Technique Key Diagnostic Features Chemical Shift Range
¹H Nuclear Magnetic Resonance Aromatic protons 6.0-8.5 ppm
¹H Nuclear Magnetic Resonance Benzylic methylene 2.2-3.0 ppm
¹H Nuclear Magnetic Resonance Carboxylic acid proton 10.0-13.2 ppm
¹⁹F Nuclear Magnetic Resonance Trifluoromethyl group Characteristic singlet
Infrared Spectroscopy Carboxylic acid carbonyl 1700-1720 cm⁻¹
Infrared Spectroscopy Carbon-fluorine stretch 1000-1400 cm⁻¹

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carboxylic acid carbonyl group exhibits a strong absorption band in the region of 1700 to 1720 wavenumbers, consistent with the electron-withdrawing effects of the aromatic substituents. The broad absorption characteristic of carboxylic acid hydroxyl groups appears in the range of 2500 to 3350 wavenumbers, often displaying the typical broad and zigzagged appearance due to hydrogen bonding interactions. The carbon-fluorine stretching vibrations from the trifluoromethyl group provide strong absorptions in the fingerprint region between 1000 and 1400 wavenumbers.

Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 252, corresponding to the molecular weight of the compound. The fragmentation pattern typically shows characteristic losses associated with the trifluoromethyl group and carboxylic acid functionality, providing additional structural confirmation. The isotope pattern reflects the natural abundance of chlorine isotopes, with the molecular ion cluster showing the characteristic 3:1 ratio for chlorine-35 and chlorine-37 isotopes.

Comparative Structural Analysis with Analogous Arylpropanoic Acids

The comparative structural analysis of this compound with analogous arylpropanoic acids reveals significant insights into the effects of halogen substitution on molecular properties and behavior. When compared to unsubstituted phenylpropanoic acid and other halogenated derivatives, several key differences emerge in terms of electronic properties, conformational preferences, and physicochemical characteristics.

The series of related compounds includes 3-Chloro-5-(trifluoromethyl)-phenylalanine, which shares the same aromatic substitution pattern but incorporates an amino acid functionality rather than a simple carboxylic acid. This structural comparison highlights the versatility of the 3-chloro-5-trifluoromethyl substitution pattern in different molecular contexts and demonstrates how the electronic effects of these substituents influence adjacent functional groups. The phenylalanine derivative exhibits similar electronic properties but different hydrogen bonding capabilities due to the presence of the amino group.

Compound Molecular Formula Molecular Weight Key Structural Differences
This compound C₁₀H₈ClF₃O₂ 252.62 g/mol Reference compound
3-Chloro-5-(trifluoromethyl)-phenylalanine C₁₀H₉ClF₃NO₂ 267.63 g/mol Amino acid derivative
3-(2-Chloro-5-(trifluoromethyl)phenyl)propanoic acid C₁₀H₈ClF₃O₂ 252.62 g/mol Positional isomer
3-(3-Chloro-5-(trifluoromethoxy)phenyl)propanoic acid C₁₀H₈ClF₃O₃ 268.62 g/mol Trifluoromethoxy variant

Positional isomers such as 3-(2-Chloro-5-(trifluoromethyl)phenyl)propanoic acid and 3-(5-Chloro-2-(trifluoromethyl)phenyl)propanoic acid demonstrate the significant impact of substituent positioning on molecular properties. The 2-chloro-5-trifluoromethyl isomer exhibits different electronic distribution patterns due to the altered relative positions of the electron-withdrawing groups, leading to variations in chemical reactivity and spectroscopic properties. These positional effects highlight the importance of precise substitution patterns in determining molecular behavior and potential applications.

The trifluoromethoxy derivative 3-(3-Chloro-5-(trifluoromethoxy)phenyl)propanoic acid provides insight into the effects of oxygen insertion between the aromatic ring and trifluoromethyl group. This structural modification reduces the direct electronic communication between the trifluoromethyl group and the aromatic system while maintaining strong electron-withdrawing characteristics. The increased molecular weight and altered electronic properties demonstrate how subtle structural changes can significantly impact molecular behavior.

Comparative analysis of physical properties reveals systematic trends related to halogen substitution patterns. The density of this compound (1.4±0.1 grams per cubic centimeter) is significantly higher than that of unsubstituted phenylpropanoic acid, reflecting the contribution of the heavy halogen atoms. The boiling point of 288.0±35.0 degrees Celsius at 760 millimeters of mercury demonstrates the strong intermolecular interactions resulting from the polar substituents and hydrogen bonding capabilities. These physical properties place the compound in an intermediate range compared to less substituted and more heavily halogenated analogues, reflecting the balanced influence of the chloro and trifluoromethyl substituents on molecular interactions and packing efficiency.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h3-5H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBIKAQUTQVOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation and Catalytic Reduction Approach

A closely related preparation method for 3-(3-trifluoromethylphenyl)propionic acid, which serves as a key intermediate, involves catalytic hydrogenation of m-trifluoromethylcinnamic acid derivatives. This method can be adapted for the chloro-substituted analog by starting from appropriately substituted cinnamic acid precursors.

  • Step 1: Dissolution and Catalytic Hydrogenation

    • The substituted cinnamic acid (e.g., m-trifluoromethylcinnamic acid) is dissolved in a solvent such as tetrahydrofuran (THF) or methanol.
    • A palladium on carbon (Pd-C) catalyst (typically 10%) is added.
    • The reaction mixture is subjected to hydrogen gas under mild pressure (0.01–0.04 MPa) at a controlled temperature (15–30°C).
    • Stirring is maintained for approximately 20 hours to ensure complete hydrogenation of the double bond, converting the cinnamic acid to the propanoic acid derivative.
  • Step 2: Catalyst Removal and Solvent Evaporation

    • The catalyst is filtered off.
    • Solvent removal is performed under reduced pressure using a rotary evaporator.
  • Step 3: Crystallization and Purification

    • The crude product is dissolved in solvents such as normal hexane, sherwood oil, or hexanaphthene at elevated temperatures (~50°C).
    • The solution is cooled to sub-zero temperatures (-8 to -5°C) to induce crystallization.
    • Crystals are collected by filtration and dried under vacuum.
    • This step enhances purity by removing residual impurities.
  • Yields and Purity

    • Yields reported for the trifluoromethyl analog range from 83% to 85%.
    • Impurity levels are reduced to below 0.1% for key contaminants after crystallization.

This method's adaptability suggests it can be employed for this compound by using the corresponding chloro-substituted cinnamic acid as the starting material.

Comparative Analysis of Preparation Methods

Preparation Step Hydrogenation Method (Pd-C Catalyst) Alternative Methods (Literature Inference)
Starting Material Substituted cinnamic acid derivatives Possible Friedel-Crafts acylation or halogenation reactions
Catalysts Pd-C (10%) Other metal catalysts (e.g., Raney Ni) may be possible
Solvents THF, methanol, hexane, sherwood oil, hexanaphthene Varied organic solvents depending on reaction step
Reaction Conditions Mild hydrogen pressure (0.01–0.04 MPa), 15–30°C, 20 hours May involve reflux, elevated temperatures, or pressure
Purification Crystallization at sub-zero temperatures Chromatography or recrystallization
Yield 83–85% Variable, depending on method
Purity Achieved High purity with <0.1% impurities after crystallization Dependent on purification method

Research Findings and Practical Notes

  • The hydrogenation method provides a reliable, scalable route with high yield and purity, suitable for industrial and laboratory synthesis.
  • Choice of solvent and temperature control during crystallization critically affect the purity of the final product.
  • The presence of chloro and trifluoromethyl groups requires careful control of reaction conditions to avoid side reactions such as dehalogenation or defluorination.
  • Stock solution preparation protocols ensure reproducibility in research applications and downstream chemical modifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropanoic acids with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Research has indicated that compounds with trifluoromethyl groups exhibit enhanced potency in inhibiting cancer cell proliferation. For instance, studies on related compounds have shown that the introduction of trifluoromethyl groups can significantly increase the effectiveness of antitumor agents by improving their interaction with target proteins .

Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory properties. Compounds containing similar functional groups have been documented to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Drug Development
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid serves as a critical intermediate in synthesizing various pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug design .

Agrochemical Applications

Herbicides and Pesticides
The compound's chlorinated and trifluoromethylated structure can be utilized in developing herbicides and pesticides. These groups are known to impart resistance to degradation, enhancing the efficacy of agrochemicals in field applications .

Plant Growth Regulators
Research has explored the use of similar compounds as plant growth regulators, suggesting that this compound could influence plant growth patterns and stress responses due to its unique chemical properties .

Material Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance. This compound can be used as a building block in synthesizing fluorinated polymers, which are essential in various high-performance applications .

Case Study 1: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity to cancer-related targets .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers explored the anti-inflammatory potential of similar compounds in a murine model of arthritis. The results indicated that these compounds could reduce inflammation markers significantly, suggesting a promising therapeutic application for inflammatory diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CasesRelevant Findings
PharmaceuticalAntitumor agents, anti-inflammatory drugsEnhanced potency due to trifluoromethyl group
AgrochemicalHerbicides, pesticidesIncreased efficacy and resistance to degradation
Material ScienceFluorinated polymersImproved thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

3-[3-Chloro-5-(trifluoromethoxy)phenyl]propanoic Acid (CAS: 916420-74-1)
  • Structural Difference : Replaces -CF₃ with -OCF₃ (trifluoromethoxy).
  • Impact : The -OCF₃ group introduces increased steric bulk and slightly reduced electron-withdrawing effects compared to -CF₃. This may lower acidity (pKa ~3-4) and alter solubility in polar solvents .
3-(3-Chloro-5-fluorophenyl)propanoic Acid
  • Structural Difference : Substitutes -CF₃ with fluorine.
  • Impact : Fluorine’s smaller size and lower lipophilicity reduce metabolic stability. The carboxylic acid’s acidity remains high due to chlorine’s electron-withdrawing effect.
  • Applications : Less common in agrochemicals but explored in medicinal chemistry for antimicrobial derivatives .
3-[3-(Trifluoromethyl)phenyl]propanoic Acid
  • Structural Difference : Lacks the chlorine atom.
  • Impact : Reduced electron-withdrawing effects result in lower acidity (pKa ~3.5-4.5). The absence of chlorine may improve environmental degradation rates.
  • Applications : Intermediate in pharmaceuticals like Cinacalcet Hydrochloride .

Functional Group Modifications

Haloxyfop (CAS: 69806-40-2)
  • Structural Difference: Propanoic acid esterified with a methyl group and linked to a pyridinyloxy moiety.
  • Impact : The ester group enhances lipophilicity, making it suitable as a herbicide. The pyridine ring introduces herbicidal activity via inhibition of acetyl-CoA carboxylase .
  • Applications : Widely used as a post-emergent herbicide .
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)propanoic Acid
  • Structural Difference: Thioether linkage replaces the phenyl-propanoic acid chain.
  • Impact : The sulfur atom increases metabolic susceptibility (e.g., oxidation to sulfoxides) but may enhance binding to thiol-containing enzymes .
  • Applications : Investigated in agrochemicals for fungicidal properties .

Key Observations :

  • Acidity: Target compound > 3-[3-Cl-5-OCF₃-phenyl]propanoic acid > 3-[3-CF₃-phenyl]propanoic acid due to electron-withdrawing effects .
  • Lipophilicity: Haloxyfop (LogP ~4.5) > Target compound (LogP ~3.2) > 3-[3-Cl-5-F-phenyl]propanoic acid (LogP ~2.8) .

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds, affecting their lipophilicity, metabolic stability, and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H8ClF3O2
  • Molecular Weight : 252.62 g/mol
  • Structure : The compound features a chloro-substituted phenyl ring with a trifluoromethyl group and a propanoic acid moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its interaction with specific biological targets.

1. Inhibition of Enzymatic Activity

Research indicates that compounds containing trifluoromethyl groups can significantly enhance the inhibition of certain enzymes. For instance, studies have shown that similar structures can inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, which is crucial for managing type 2 diabetes mellitus (T2DM) .

2. Binding Affinity Studies

The binding affinity of this compound to various receptors has been investigated. For example, it has been shown to interact with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a critical regulator in glucose and lipid metabolism . The presence of the trifluoromethyl group enhances binding interactions, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

StudyActivityFindings
DPP-4 InhibitionDemonstrated significant inhibition with IC50 values comparable to existing drugs.
PPARγ AgonismShowed dual binding modes enhancing metabolic regulation.
Anti-fibrotic PotentialExhibited low cytotoxicity while effectively reducing fibrosis markers in vivo.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to this compound are often characterized by favorable absorption and distribution profiles. The trifluoromethyl group contributes to metabolic stability, allowing for prolonged action in biological systems.

Q & A

Q. What are the standard synthetic routes for 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid, and how are reaction conditions optimized?

The compound is commonly synthesized via ester hydrolysis of its methyl ester precursor. For example, methyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)propanoate undergoes oxidation using reagents like KMnO₄ or CrO₃ in acidic conditions to yield the corresponding propanoic acid . Key optimization parameters include:

  • Catalyst selection : Sulfuric acid or HCl for esterification steps .
  • Temperature control : Reflux conditions (typically 80–100°C) to ensure complete conversion .
  • Purification : Column chromatography or recrystallization to isolate the pure acid.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chlorine and trifluoromethyl groups) and aromatic coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., C₁₀H₇ClF₃O₂, exact mass 234.00205) to confirm molecular formula .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy from chlorinated/fluorinated byproducts .
  • Storage : Cool (0–6°C), dry conditions to prevent decomposition .

Advanced Research Questions

Q. How does this compound function as a herbicide, and what enzymatic pathways does it target?

The compound inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in plants. Its mechanism involves:

  • Binding affinity : The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • Selectivity : Differential inhibition in monocots vs. dicots, making it effective against broadleaf weeds .
  • Metabolite profiling : LC-MS/MS identifies degradation products like 3-(3-chloro-5-(trifluoromethyl)phenyl)propanol under field conditions .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades in alkaline conditions (t½ = 14 days at pH 10) .
  • Photodegradation : UV exposure generates chlorofluoroacetic acid derivatives, monitored via GC-MS .
  • Soil adsorption : High log Kₒₐ (~3.2) indicates moderate mobility, requiring remediation strategies in contaminated sites .

Q. How can structural modifications enhance its bioactivity or reduce non-target toxicity?

  • Derivatization strategies :
  • Amide coupling : React with piperazine derivatives using HOBt/TBTU to improve ACCase binding .
  • Ester prodrugs : Enhance bioavailability (e.g., methyl ester derivatives) .
    • SAR studies :
SubstituentActivity (IC₅₀, μM)Notes
-Cl at C30.12Optimal positioning for target interaction
-CF₃ at C50.15Increases lipophilicity and stability
-OH at C4>10Reduces activity due to hydrogen bonding interference

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid

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